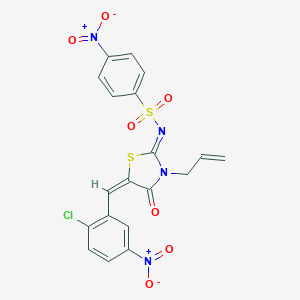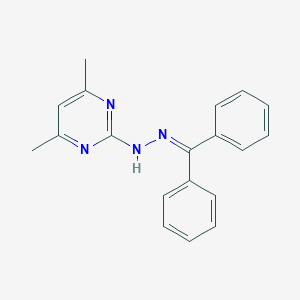![molecular formula C11H8F3N5O4 B403885 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B403885.png)
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group on the triazole ring and a trifluoromethoxy group on the phenyl ring. These structural features contribute to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an appropriate acylating agent in the presence of a base. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the triazole ring can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group on the triazole ring can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): This compound also contains a nitro group on the triazole ring and exhibits similar energetic properties.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): Another compound with a nitro group on the triazole ring, known for its high thermal stability and energetic properties.
Uniqueness
2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential for specific biological interactions, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H8F3N5O4 |
|---|---|
Poids moléculaire |
331.21g/mol |
Nom IUPAC |
2-(3-nitro-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H8F3N5O4/c12-11(13,14)23-8-3-1-7(2-4-8)16-9(20)5-18-6-15-10(17-18)19(21)22/h1-4,6H,5H2,(H,16,20) |
Clé InChI |
LFYAANHQVDJZRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-PHENYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE](/img/structure/B403805.png)

![3a-methyl-3-phenyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B403808.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B403812.png)
![2',6'-ditert-butyl-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403813.png)



![2',6'-ditert-butyl-6-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403821.png)


